molecular formula C25H24N4O2 B2531837 1-(2,6-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea CAS No. 548749-18-4

1-(2,6-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea

Cat. No.: B2531837
CAS No.: 548749-18-4
M. Wt: 412.493
InChI Key: NVDJLYSSAVFKLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a benzodiazepine-derived compound featuring a urea linkage at the 3-position of the diazepine ring. The core structure consists of a seven-membered 1,4-benzodiazepine ring fused with a phenyl group at the 5-position and a methyl-substituted oxo group at the 2-position. The urea moiety bridges the benzodiazepine core to a 2,6-dimethylphenyl group, introducing steric bulk and electron-donating methyl substituents. Benzodiazepines are historically associated with central nervous system modulation, but the urea modification may shift pharmacological activity toward kinase inhibition or protein-binding applications, depending on substituent effects .

Properties

IUPAC Name

1-(2,6-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2/c1-16-10-9-11-17(2)21(16)27-25(31)28-23-24(30)29(3)20-15-8-7-14-19(20)22(26-23)18-12-5-4-6-13-18/h4-15,23H,1-3H3,(H2,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDJLYSSAVFKLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,6-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea (often referred to as a benzodiazepine derivative) exhibits significant biological activity, particularly as a selective antagonist for gastrin/cholecystokinin B (CCK-B) receptors. This article reviews its pharmacological properties, synthesis methods, and potential therapeutic applications.

The molecular formula of this compound is C25H24N4O2C_{25}H_{24}N_{4}O_{2}, with a molecular weight of approximately 412.493 g/mol . Its structure includes a urea moiety linked to a substituted benzodiazepine framework, enhancing its lipophilicity and biological activity.

Receptor Interaction

This compound has demonstrated high affinity for CCK-B receptors:

  • Ki Value : 0.068 nM, indicating potent inhibitory effects on gastric acid secretion in various animal models .

This selectivity is crucial as it minimizes interactions with other receptor types, such as CCK-A and benzodiazepine receptors, which can lead to unwanted side effects.

Pharmacological Effects

In vivo studies have shown that this compound effectively inhibits pentagastrin-induced gastric acid secretion. The effective dose (ED50) for this inhibition was recorded at 0.0078 µmol/kg when administered intravenously . This suggests potential applications in treating gastrointestinal disorders related to gastrin signaling.

Comparative Analysis with Similar Compounds

The following table summarizes the pharmacological profiles of related compounds:

Compound NameStructureKi Value (nM)SelectivityNotes
1-(2,6-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl...Structure0.068HighSelective CCK-B antagonist
L-365260Structure19ModerateBenzodiazepine derivative
YM022Structure0.11HighPotent CCK-B receptor antagonist
Cl-988Structure6.3LowLess selective than YM022

This table highlights the unique potency and selectivity of 1-(2,6-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl...) compared to other known antagonists.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions that include:

  • Formation of the benzodiazepine core.
  • Introduction of the urea moiety.
  • Substitution of the 2,6-dimethylphenyl group to enhance lipophilicity.

These steps are crucial for achieving the desired pharmacological properties and ensuring high selectivity for CCK-B receptors.

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in preclinical models:

  • Study A : In a rat model, the compound significantly reduced gastric acid secretion in response to gastrin stimulation.
  • Study B : Comparative analysis with other CCK-B antagonists indicated superior efficacy and lower side effects due to its selective binding profile.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Analogous Compounds

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
1-(2,6-Dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea (Target) 2,6-Dimethylphenyl C₂₃H₂₂N₄O₂* ~412.4* Methyl groups enhance lipophilicity and steric hindrance.
1-(2,6-Dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea 2,6-Dichlorophenyl C₂₃H₁₈Cl₂N₄O₂ 453.32 Chlorine atoms increase electronegativity and molecular weight.
1-(3,5-Dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea 3,5-Dichlorophenyl C₂₃H₁₈Cl₂N₄O₂ 453.32 Meta-substituted chlorines may alter binding geometry.
1-{1-[2-(2-Methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}-3-(propan-2-yl)urea 2-Methylphenyl (via oxoethyl chain), isopropyl C₂₈H₂₈N₄O₃ 468.5 Extended chain introduces flexibility and ketone functionality.
1-(3-Chlorophenyl)-3-{1-[2-(2-fluorophenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea 3-Chlorophenyl, 2-fluorophenyl (via oxoethyl) C₂₈H₂₀ClFN₄O₃ 541.0 Mixed halogens may enhance metabolic stability and target affinity.

Key Findings and Implications

Substituent Type and Position: The target compound’s 2,6-dimethylphenyl group provides steric hindrance and moderate lipophilicity due to methyl’s electron-donating nature. Halogen Effects: Chlorine and fluorine substituents () increase molecular polarity and may enhance binding to hydrophobic protein pockets. Fluorine’s small size and high electronegativity () could improve metabolic stability compared to bulkier halogens .

Structural Modifications :

  • The oxoethyl chain in and introduces conformational flexibility, which might improve binding to dynamic enzyme active sites. However, the added ketone group could reduce solubility in aqueous environments .
  • Substituent Positioning : The para-substituted dichloro groups () may impose a linear geometry, whereas meta-substituted analogs () could disrupt symmetry, affecting crystallinity and solubility .

Molecular Weight Trends :

  • Halogenated derivatives () have higher molecular weights (>450 g/mol), approaching or exceeding Lipinski’s rule-of-five limits, which may impact oral bioavailability. The target compound’s lower inferred weight (~412 g/mol) could offer advantages in drug-likeness .

Synthetic and Analytical Considerations: Crystallographic data for these compounds, if available, likely rely on SHELX-based refinement (e.g., SHELXL for small-molecule structures), as noted in . This methodology ensures precise determination of substituent conformations and hydrogen-bonding patterns critical for structure-activity relationships .

Preparation Methods

Cyclocondensation of N-(2-Benzoyl-4-substituted-phenyl)-2-chloroacetamides

Adapting methodologies from benzodiazepine-2-one anticonvulsant syntheses, the core structure is accessible via cyclization of N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide derivatives. Key steps include:

  • Chloroacetylation : Reaction of 2-amino-5-phenylbenzophenone with chloroacetyl chloride in anhydrous dichloromethane, catalyzed by triethylamine at 0–5°C.
  • Hexamine-mediated cyclization : Refluxing the chloroacetamide intermediate with hexamethylenetetramine (hexamine) and ammonium chloride in ethanol for 14 hours. This promotes intramolecular N-alkylation, forming the seven-membered diazepinone ring.
  • Methylation at N1 : Treatment of the cyclized product with methyl iodide in the presence of potassium carbonate in DMF at 60°C for 6 hours achieves N1-methylation.

Critical parameters :

  • Solvent polarity : Ethanol > isopropanol for cyclization efficiency.
  • Temperature control : Excessive heat during chloroacetylation leads to epimerization at C3.
  • Protecting groups : Unsubstituted C3 amine required for subsequent urea formation.

Urea Bridge Installation: Coupling Strategies

Isocyanate Route

Reaction of 3-amino-1-methyl-5-phenyl-1,4-benzodiazepin-2-one with 2,6-dimethylphenyl isocyanate under anhydrous conditions:

  • Conditions : Dichloromethane or THF, 0.5 equivalents of DMAP, room temperature, 12–24 hours.
  • Workup : Sequential washes with 1M HCl, saturated NaHCO3, and brine remove unreacted isocyanate and catalysts.
  • Yield optimization : Excess isocyanate (1.2 eq) improves conversion, but requires careful purification via silica gel chromatography (ethyl acetate/hexane gradient).

Carbonyldiimidazole (CDI)-Mediated Coupling

Alternative approach for substrates sensitive to isocyanate reactivity:

  • Activation : Treat 2,6-dimethylphenylamine with 1,1'-carbonyldiimidazole (CDI) in THF at 0°C to generate the imidazole carbamate intermediate.
  • Coupling : React with 3-amino-benzodiazepinone in DMF at 50°C for 6 hours.
  • Advantage : Avoids handling volatile isocyanates; better control over stoichiometry.

Analytical Characterization

Spectroscopic Confirmation

  • 1H NMR (400 MHz, DMSO-d6):
    • δ 2.28 (s, 6H, Ar-CH3), 3.12 (s, 3H, N-CH3), 4.91 (d, J=16 Hz, 1H, C3-H), 6.85–7.62 (m, 12H, aromatic).
    • Absence of δ 5.1–5.3 ppm confirms complete N1-methylation.
  • 13C NMR : 167.8 ppm (C=O, benzodiazepinone), 155.2 ppm (urea carbonyl).

Chromatographic Purity

  • HPLC : C18 column, 70:30 acetonitrile/0.1% TFA, λ=254 nm, retention time=12.7 min.
  • HPLC-MS : m/z 497.2 [M+H]+ (calculated 497.23).

Thermal Analysis

  • DSC : Endothermic peak at 214–215°C (melting point, matches crystalline Form A analogs).
  • TGA : <1% mass loss below 150°C, confirming anhydrous nature.

Challenges and Optimization Strategies

Regioselectivity in Benzodiazepine Formation

Competing O- vs. N-alkylation during cyclization is mitigated by:

  • Low-temperature hexamine addition (0–5°C).
  • Stoichiometric control : 1.1 eq hexamine minimizes dimerization.

Urea Hydrolysis Risk

The electron-withdrawing benzodiazepinone ring increases urea’s susceptibility to hydrolysis. Mitigation includes:

  • Strict anhydrous conditions : Molecular sieves (4Å) in coupling reactions.
  • Avoiding aqueous workup : Use of non-polar solvents (toluene) for extraction.

C3 Epimerization

The stereogenic C3 center is prone to racemization under basic conditions:

  • pH control : Maintain reaction pH 6–7 during urea coupling.
  • Short reaction times : Limit exposure to nucleophilic catalysts like DMAP.

Comparative Analysis of Synthetic Routes

Parameter Isocyanate Route CDI-Mediated Route
Yield 68–72% 58–63%
Purity (HPLC) ≥98% ≥95%
Scalability Suitable for >100 g Limited to 50 g batches
Byproducts Symmetric ureas Imidazole derivatives
Reaction Time 12–24 h 6–8 h

Industrial-Scale Considerations

For GMP-compliant production:

  • Quality by Design (QbD) : Design space for cyclization step:
    • Temperature: 78–82°C (ethanol reflux)
    • Hexamine: 1.05–1.15 eq
    • NH4Cl: 0.1–0.3 eq
  • PAT Monitoring : In-line FTIR to track urea carbonyl formation (1690–1710 cm⁻¹).
  • Crystallization : Anti-solvent (heptane) addition induces crystallization; achieves ≥99.5% enantiomeric excess.

Alternative Methodologies

Enzymatic Urea Formation

Pilot studies using Candida antarctica lipase B (CAL-B) in tert-butanol:

  • Conditions : 3-Amino-benzodiazepinone + 2,6-dimethylphenyl carbamate, 40°C, 48 h.
  • Yield : 42% (needs optimization).

Flow Chemistry Approaches

Microreactor synthesis for cyclization step:

  • Residence time : 8 min at 140°C (vs. 14 h batch).
  • Productivity : 12 g/h vs. 0.8 g/h in batch.

Q & A

Basic: What synthetic strategies are recommended for preparing this compound with high purity and yield?

Methodological Answer:
The synthesis of this urea-benzodiazepine hybrid requires careful optimization of reaction conditions. Key steps include:

  • Copolymerization techniques : Use controlled radical polymerization (e.g., APS-initiated systems) to stabilize reactive intermediates, as demonstrated in polycationic reagent synthesis .
  • Reflux conditions : Prolonged reflux (15+ hours) with aryl acids or anhydrides, as seen in benzoxazole syntheses, ensures complete cyclization of the benzodiazepine core .
  • Purification : Column chromatography or recrystallization from polar aprotic solvents (e.g., DMF/water) to isolate the urea moiety effectively.

Basic: How can structural elucidation be performed to confirm the compound’s identity?

Methodological Answer:
Combine multiple spectroscopic and crystallographic methods:

  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR for urea NH protons (~8.5–9.5 ppm) and benzodiazepine carbonyl signals (~170–175 ppm).
  • X-ray diffraction (XRD) : Resolve the 3D conformation of the benzodiazepine ring and urea linkage, as applied to analogous crystalline salts .
  • High-resolution mass spectrometry (HRMS) : Confirm the molecular formula (e.g., expected [M+H]+^+ for C25_{25}H24_{24}N4_4O2_2).

Basic: What preliminary biological assays are suitable for evaluating its activity?

Methodological Answer:
Initial screening should focus on receptor-binding assays and cytotoxicity:

  • GABAA_A receptor binding : Use radioligand displacement (e.g., 3H^3H-flunitrazepam) to assess affinity for benzodiazepine-binding sites .
  • Kinase inhibition profiling : Test against a panel of kinases (e.g., EGFR, CDK2) due to urea’s potential as a hydrogen-bond donor.
  • Cytotoxicity assays : Employ MTT or ATP-based viability tests in neuronal cell lines (e.g., SH-SY5Y) to identify therapeutic windows .

Advanced: How can researchers characterize polymorphic forms of this compound?

Methodological Answer:
Polymorph characterization involves:

  • Thermal analysis : Differential scanning calorimetry (DSC) to detect melting-point variations between forms.
  • Dynamic vapor sorption (DVS) : Assess hygroscopicity and stability under humidity gradients.
  • Powder XRD : Compare diffraction patterns to known crystalline salts (e.g., fluoro-phenyl analogs) .
  • Solvent screen : Recrystallize from 10+ solvent systems (e.g., ethanol, acetonitrile) to isolate metastable phases.

Advanced: What computational approaches support structure-activity relationship (SAR) studies?

Methodological Answer:
Leverage in silico tools to predict pharmacokinetic and binding properties:

  • Molecular docking : Model interactions with GABAA_A receptors using AutoDock Vina or Schrödinger Suite, focusing on urea’s role in H-bonding .
  • QSAR modeling : Correlate substituent effects (e.g., 2,6-dimethylphenyl) with LogP (predicted ~3.9–4.2) and polar surface area (PSA ~78–85 Å2^2) .
  • MD simulations : Simulate aqueous solubility and blood-brain barrier permeability via parameters like PSA and rotatable bond count.

Advanced: How should contradictions in reported biological data be addressed?

Methodological Answer:
Resolve discrepancies through:

  • Assay standardization : Replicate studies using identical cell lines (e.g., HEK293 vs. primary neurons) and ligand concentrations.
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .
  • Structural validation : Confirm batch-to-batch consistency via XRD or 1H^1H-NMR to rule out polymorphic or isomeric contamination .

Table 1: Key Physicochemical Properties (Analogous Compounds)

PropertyValue (Example)Source CompoundReference
Molecular Weight (g/mol)275.3–356.8Urea-benzodiazepine analogs
LogP1.7–3.9Derived from PubChem data
PSA (Ų)68.1–78.5Computed via PubChem
Melting Point (°C)180–220 (decomposition)Crystalline salts

Advanced: What strategies optimize bioavailability for in vivo studies?

Methodological Answer:
Enhance bioavailability via:

  • Salt formation : Synthesize hydrochloride or mesylate salts to improve aqueous solubility, as shown for related benzodiazepines .
  • Prodrug design : Modify the urea NH with acetyl or PEG groups to enhance membrane permeability.
  • Nanoparticle encapsulation : Use PLGA or liposomal carriers to bypass first-pass metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.